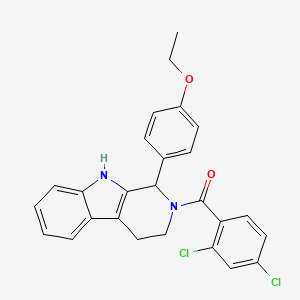
2-(2,4-dichlorobenzoyl)-1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Übersicht
Beschreibung
2-(2,4-dichlorobenzoyl)-1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plants, including the Banisteriopsis caapi vine and the Peganum harmala plant. Harmine has been used for centuries in traditional medicine practices, particularly in South America and the Middle East, for its psychoactive properties. In recent years, harmine has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
Harmine's mechanism of action is complex and not yet fully understood. It is known to inhibit the activity of various enzymes, including monoamine oxidase A (MAO-A) and protein kinase C (PKC). Harmine has also been found to interact with various receptors in the brain, including the serotonin 5-HT2A receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
Harmine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin and dopamine, in the brain. Harmine has also been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
Harmine has several advantages for lab experiments, including its availability and low cost. It is also relatively easy to synthesize and has a well-established safety profile. However, 2-(2,4-dichlorobenzoyl)-1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline's complex mechanism of action and potential interactions with other compounds can make it challenging to study.
Zukünftige Richtungen
There are several potential future directions for 2-(2,4-dichlorobenzoyl)-1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline research. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is the study of this compound's effects on the gut microbiome and its potential role in the treatment of gastrointestinal disorders. Additionally, further research is needed to better understand this compound's mechanism of action and potential interactions with other compounds.
Wissenschaftliche Forschungsanwendungen
Harmine has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious disease. In neuroscience, 2-(2,4-dichlorobenzoyl)-1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and to promote neuronal differentiation and growth. In cancer research, this compound has been found to have anti-cancer properties, particularly in the treatment of leukemia and breast cancer. In infectious disease, this compound has been shown to have antiviral and antibacterial effects.
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O2/c1-2-32-18-10-7-16(8-11-18)25-24-20(19-5-3-4-6-23(19)29-24)13-14-30(25)26(31)21-12-9-17(27)15-22(21)28/h3-12,15,25,29H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJDEIPSCLHMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCN2C(=O)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



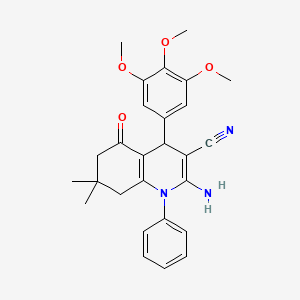
![2-amino-1-(4-bromophenyl)-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4289784.png)
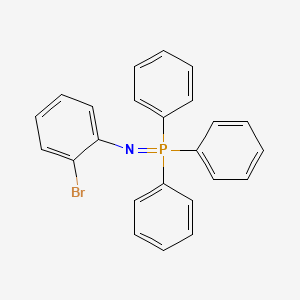
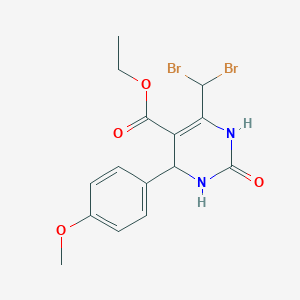
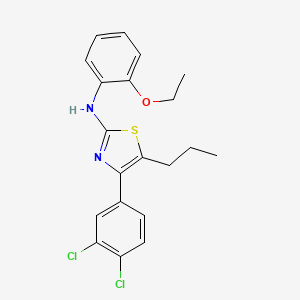
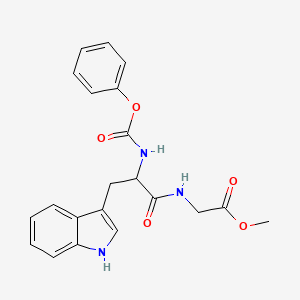
![4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide](/img/structure/B4289829.png)
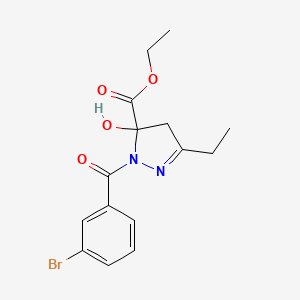
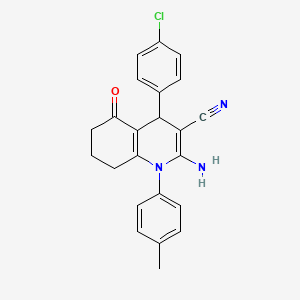
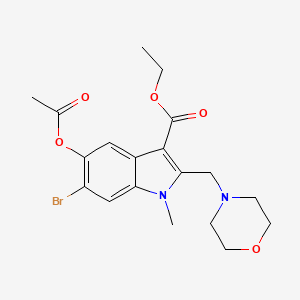
![1-[(5-bromo-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene](/img/structure/B4289844.png)
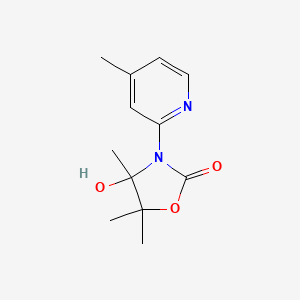
![2-({6-[(2-chloro-6-fluorobenzylidene)amino]-1,3-benzothiazol-2-yl}thio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4289878.png)
